Cas no 55804-65-4 ( Coumarine 343 )

Coumarine 343 化学的及び物理的性質

名前と識別子

-

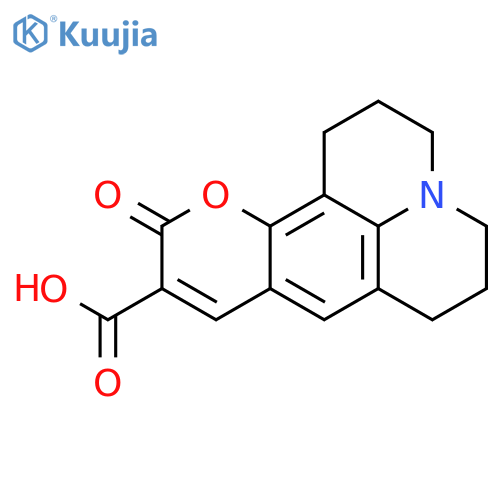

- 11-oxo-2,3,5,6,7,11-Hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid

- 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid

- Coumarin 343

- CouMarin 343, pure, laser grade

- Coumarin 519

- EINECS 259-824-6

- ST069309

- 1H,5H,11H-(1)Benzopyrano(6,7,

- Coumarine 343

- C2899

- NS00033400

- coumarin-343

- BDBM50442718

- A11569

- 7GE3Q7LWR9

- Coumarine 343

- BP-27942

- Q27123015

- MFCD00051335

- 1h,5h,11h-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylicacid, 2,3,6,7-tetrahydro-11-oxo-

- Oprea1_370773

- SCHEMBL45609

- 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid

- 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-

- 1H,5H,11H-(1)Benzopyrano(6,7,8-ij)quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-

- DTXSID9069051

- CHEMBL2442512

- AMY31162

- 1ST164475

- 1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic?acid, 2,3,6,7-tetrahydro-11-oxo-

- HY-W267364

- Coumarin 343 acid

- CS-0312751

- BS-17241

- 11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid

- 4-oxo-3-oxa-13-azatetracyclo[7.7.1.0^{2,7.0^{13,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid

- UNII-7GE3Q7LWR9

- LCZC362

- CHEBI:51941

- AKOS000805664

- 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-(1)benzopyrano(6,7,8-ij)quinolizine-10-carboxylic acid

- Coumarin 343, Dye content 97 %

- 55804-65-4

- F3308-1839

- KCDCNGXPPGQERR-UHFFFAOYSA-N

- DA-62476

- AE-641/05088007

- STK409686

-

- MDL: MFCD00051335

- インチ: 1S/C16H15NO4/c18-15(19)12-8-10-7-9-3-1-5-17-6-2-4-11(13(9)17)14(10)21-16(12)20/h7-8H,1-6H2,(H,18,19)

- InChIKey: KCDCNGXPPGQERR-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(=O)O[H])=C([H])C2=C([H])C3C([H])([H])C([H])([H])C([H])([H])N4C([H])([H])C([H])([H])C([H])([H])C(=C12)C4=3)=O

計算された属性

- せいみつぶんしりょう: 285.10000

- どういたいしつりょう: 285.100108

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 240 ºC

- ふってん: 574.8±50.0 °C at 760 mmHg

- フラッシュポイント: 301.4±30.1 °C

- PSA: 70.75000

- LogP: 2.25500

- じょうきあつ: 0.0±1.7 mmHg at 25°C

- ようかいせい: 使用できません

Coumarine 343 セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R20/21/22; R36/37/38

Coumarine 343 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LD950-50mg |

Coumarine 343 |

55804-65-4 | 50mg |

¥696.0 | 2022-03-01 | ||

| eNovation Chemicals LLC | D582939-500mg |

Coumarin 343 |

55804-65-4 | 95% | 500mg |

$330 | 2022-10-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77755-50mg |

11-oxo-2,3,5,6,7,11-Hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid |

55804-65-4 | AR | 50mg |

¥358.0 | 2023-09-05 | |

| Life Chemicals | F3308-1839-10g |

Coumarin 343 |

55804-65-4 | 95%+ | 10g |

$2134.0 | 2023-09-06 | |

| Life Chemicals | F3308-1839-0.5g |

Coumarin 343 |

55804-65-4 | 95%+ | 0.5g |

$482.0 | 2023-09-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 393029-100MG |

Coumarine 343 |

55804-65-4 | 100mg |

¥712.62 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-252639-100 mg |

Coumarin 343, |

55804-65-4 | 100MG |

¥226.00 | 2023-07-10 | ||

| BAI LING WEI Technology Co., Ltd. | J66OR79777-200mg |

11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid |

55804-65-4 | 200mg |

¥2750 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | J30393029-500mg |

Coumarine 343 |

55804-65-4 | Dye content 97?% | 500mg |

¥1708 | 2023-11-24 | |

| Alichem | A029185176-5g |

11-Oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid |

55804-65-4 | 95% | 5g |

$1075.00 | 2023-09-01 |

Coumarine 343 関連文献

-

Franziska Kohl,Janina Schmitz,Norbert Furtmann,Anna-Christina Schulz-Fincke,Matthias D. Mertens,Jim Küppers,Marcel Benkhoff,Edda Tobiasch,Ulrike Bartz,Jürgen Bajorath,Marit Stirnberg,Michael Gütschow Org. Biomol. Chem. 2015 13 10310

-

Ying-Feng Hsu,Yu-Hsun Chen,Chih-Wei Chang Phys. Chem. Chem. Phys. 2016 18 30086

-

S. Roth,P. T. Trinh,J. Wachtveitl Nanoscale 2021 13 9808

-

Qiong Wang,Wenqin Hu,Qingyue Feng,Xiu-Hui Cao,Weiwei Chai,Changqing Yi,Mei-Jin Li RSC Adv. 2015 5 43824

-

5. A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cellsZeming Wang,Tyler C. Detomasi,Christopher J. Chang Chem. Sci. 2021 12 1720

-

Sagar Satpathi,Subrahmanyam Sappati,Konoya Das,Partha Hazra Org. Biomol. Chem. 2019 17 5392

-

A. C. Gon?alves,J. Luis Capelo,C. Lodeiro,A. A. Dos Santos Photochem. Photobiol. Sci. 2017 16 1174

-

Ismael A. Elayan,Alex Brown Phys. Chem. Chem. Phys. 2023 25 16772

-

Pierre Boufflet,Abby Casey,Yiren Xia,Paul N. Stavrinou,Martin Heeney Chem. Sci. 2017 8 2215

-

Zi Wang,Yuxiu Liu,Zhiye Wang,Lingyun Cao,Yi Zhao,Cheng Wang,Wenbin Lin Chem. Commun. 2017 53 9356

Coumarine 343 に関する追加情報

Coumarine 343 (CAS No. 55804-65-4): An Overview of Its Properties, Applications, and Recent Research Advances

Coumarine 343 (CAS No. 55804-65-4) is a derivative of coumarin, a natural compound found in various plants and known for its distinctive sweet scent and diverse biological activities. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry.

Chemical Structure and Physical Properties

Coumarine 343 is characterized by its molecular formula C16H12O3, with a molecular weight of approximately 252.26 g/mol. The compound features a benzopyran core, which is typical of coumarin derivatives. The presence of specific functional groups, such as hydroxyl and methoxy groups, contributes to its unique chemical properties. Coumarine 343 is generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water.

Spectral Properties

One of the most notable features of Coumarine 343 is its excellent fluorescence properties. It exhibits strong absorption in the ultraviolet (UV) region, with a maximum absorption wavelength (λmax) around 390 nm. Upon excitation, it emits fluorescence with a peak emission wavelength (λem) around 510 nm. These spectral characteristics make it an ideal candidate for use as a fluorescent probe in various analytical techniques.

Biological Activities and Applications

Coumarine 343 has been extensively studied for its biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. Recent research has shown that it can effectively scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the development of therapeutic agents.

In the context of cancer research, studies have demonstrated that Coumarine 343 can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. This has led to its evaluation as a potential anticancer agent in preclinical studies.

Analytical Applications

The fluorescence properties of Coumarine 343 have also been exploited in analytical chemistry for the development of sensitive and selective detection methods. For instance, it has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in environmental samples. The high sensitivity and selectivity of these methods make them valuable tools for environmental monitoring and quality control.

Molecular Imaging and Theranostics

The combination of the biological activities and fluorescence properties of Coumarine 343 has led to its exploration in molecular imaging and theranostics. In this context, it can be used to visualize cellular processes and monitor drug delivery in real-time. This dual functionality enhances its potential as a tool for both diagnostic and therapeutic applications.

Synthesis and Production

The synthesis of Coumarine 343 typically involves multi-step reactions starting from readily available precursors such as salicylaldehyde and appropriate substituted phenols. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for its production. These improvements have made it more accessible for large-scale applications.

Safety Considerations

While Coumarine 343 is generally considered safe for use in laboratory settings, proper handling precautions should be taken to avoid exposure to skin or inhalation. It is important to follow standard laboratory safety protocols when working with this compound.

Conclusion

In summary, Coumarine 343 (CAS No. 55804-65-4) is a versatile compound with a wide range of applications due to its unique chemical structure, spectral properties, biological activities, and potential in molecular imaging. Ongoing research continues to uncover new possibilities for this compound across various scientific disciplines...............

55804-65-4 ( Coumarine 343 ) 関連製品

- 55804-68-7(Coumarin 337)

- 113869-06-0(Coumarin 504T)

- 55804-67-6(5-acetyl-3-oxa-13-azatetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1,5,7,9(17)-tetraen-4-one)

- 62669-75-4(Coumarin338)

- 55804-66-5(Coumarin 314)

- 41267-76-9(Coumarin 102)

- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)

- 1797123-34-2(N-(1-cyanocyclobutyl)-N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide)

- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)

- 721891-31-2(N-[5-[[(3-Bromo-4-methoxyphenyl)amino]sulfonyl]-2-chlorophenyl]-2-chloro-3-pyridinecarboxamide)